Superior Potency: 3.6-Fold Lower IC50 Than Ani9 in TMEM16A Functional Assays
In a head-to-head comparison using the short-circuit current assay in TMEM16A-expressing FRT cells, ANO1-IN-4 (10bm) demonstrated an IC50 of 0.030 ± 0.010 µM, which is 3.6-fold more potent than the previously most potent TMEM16A inhibitor, Ani9 (compound 4), which exhibited an IC50 of 0.11 µM in the same assay system [1]. This assay measures the direct chloride conductance of TMEM16A, providing a linear readout of channel activity [1].
| Evidence Dimension | TMEM16A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.030 ± 0.010 µM (n=3) |
| Comparator Or Baseline | Ani9 (compound 4): 0.11 µM |
| Quantified Difference | 3.6-fold lower IC50 (higher potency) |
| Conditions | Short-circuit current assay in FRT cells stably expressing TMEM16A |
Why This Matters
The 3.6-fold higher potency of ANO1-IN-4 enables robust TMEM16A inhibition at lower concentrations, reducing potential off-target effects and minimizing compound consumption in dose-response studies.
- [1] Truong, E. C., Phuan, P. W., Reggi, A. L., Ferrera, L., Galietta, L. J., Levy, S. E., Moises, A. C., Cil, O., Diez-Cecilia, E., Lee, S., Verkman, A. S., & Anderson, M. O. (2017). Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A). Journal of Medicinal Chemistry, 60(11), 4626–4635. View Source
